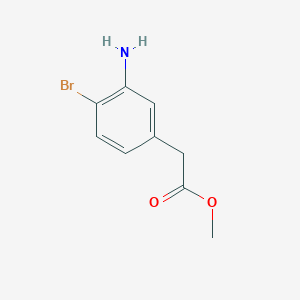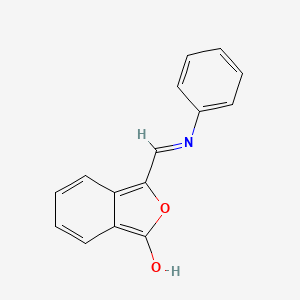![molecular formula C18H21N5O3S2 B2424876 (1,5-diméthyl-1H-pyrazol-3-yl)(4-(6-(méthylsulfonyl)benzo[d]thiazol-2-yl)pipérazin-1-yl)méthanone CAS No. 1013770-00-7](/img/structure/B2424876.png)
(1,5-diméthyl-1H-pyrazol-3-yl)(4-(6-(méthylsulfonyl)benzo[d]thiazol-2-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the compound’s physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could affect its solubility, stability, and reactivity .
Applications De Recherche Scientifique
Potentiel antimicrobien
L'imidazole, un groupement hétérocyclique à cinq chaînons qui fait partie du composé, est connu pour sa large gamme de propriétés chimiques et biologiques . Les dérivés du 1, 3-diazole, qui fait partie du composé, présentent différentes activités biologiques telles que des activités antibactériennes et antimycobactériennes .
Potentiel anti-inflammatoire et antitumoral
Les dérivés du 1, 3-diazole présentent également des activités anti-inflammatoires et antitumorales . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments pour ces affections.
Potentiel antidiabétique et anti-allergique
Le composé pourrait également avoir des applications potentielles dans le traitement du diabète et des allergies, car les dérivés du 1, 3-diazole ont montré des activités antidiabétiques et anti-allergiques .
Potentiel antiviral et antioxydant
Le composé pourrait potentiellement être utilisé dans le développement de médicaments antiviraux et antioxydants, car les dérivés du 1, 3-diazole possèdent ces propriétés .
Potentiel antileishmanien et antimalarien
Certains pyrazoles couplés à l'hydrazine, qui font partie du composé, ont montré des activités antileishmaniennes et antimalariennes puissantes . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments pour ces affections.
Matériaux photoluminescents et photoréfractifs
Les composés 1,3,5-triarylpyrazoline, qui font partie du composé, présentent une excellente fluorescence et de meilleures caractéristiques de transport des trous, une stabilité thermique et une résistance au lavage . Ils peuvent être utilisés comme matériaux photoluminescents et photoluminescents, matériaux organiques non linéaires optiques et matériaux photoréfractifs .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
For instance, imidazole and pyrazole derivatives have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Each of these activities would involve different biochemical pathways.
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a key determinant of its bioavailability, can be influenced by the presence of polar functional groups and the overall polarity of the molecule .
Result of Action
Based on the activities reported for related compounds, it can be speculated that this compound may have a wide range of effects at the molecular and cellular levels, depending on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the tautomeric form of a compound, which can influence its reactivity, can be affected by the pH of the environment . Additionally, the stability of a compound can be influenced by temperature and light.
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-12-10-15(20-21(12)2)17(24)22-6-8-23(9-7-22)18-19-14-5-4-13(28(3,25)26)11-16(14)27-18/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIDEILGMKOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
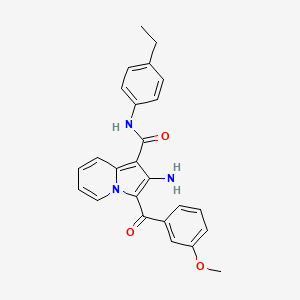
![Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2424796.png)
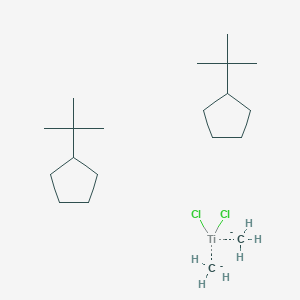

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)

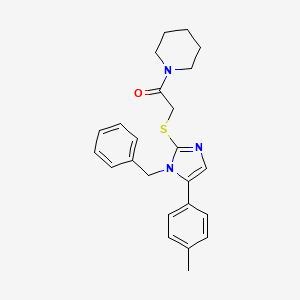
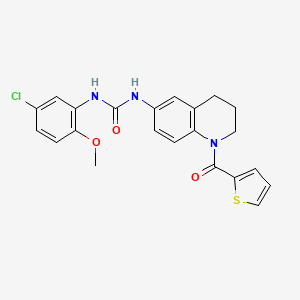
![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B2424810.png)

